molecular formula C17H18N6O4 B14770888 Pomalidomide-5'-C4-azide

Pomalidomide-5'-C4-azide

Cat. No.: B14770888
M. Wt: 370.4 g/mol
InChI Key: YNNJHBSXDTWQIJ-UHFFFAOYSA-N
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Description

Pomalidomide-5’-C4-azide is a derivative of pomalidomide, which belongs to the class of immunomodulatory imide drugs. These compounds are known for their significant role in the treatment of various cancers, particularly multiple myeloma. Pomalidomide-5’-C4-azide is a modified version designed to enhance its chemical properties and expand its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pomalidomide-5’-C4-azide involves multiple steps, starting from the parent compound pomalidomide. One common method includes the introduction of an azide group at the 5’ position of the pomalidomide molecule. This can be achieved through nucleophilic substitution reactions where a suitable leaving group is replaced by an azide ion. The reaction typically occurs in the presence of a polar aprotic solvent such as dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of pomalidomide-5’-C4-azide follows a similar synthetic route but is optimized for large-scale production. Continuous flow chemistry is often employed to ensure high yield and purity. This method allows for better control over reaction conditions and reduces the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-5’-C4-azide undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in click chemistry reactions, forming triazoles when reacted with alkynes.

    Reduction Reactions: The azide group can be reduced to an amine under hydrogenation conditions.

    Oxidation Reactions: The compound can undergo oxidation at the aromatic ring, leading to the formation of quinones.

Common Reagents and Conditions

    Substitution: Copper(I) catalysts are commonly used in click chemistry reactions.

    Reduction: Palladium on carbon is a typical catalyst for hydrogenation reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate are used for aromatic oxidation.

Major Products

    Triazoles: Formed from click chemistry reactions.

    Amines: Resulting from the reduction of the azide group.

    Quinones: Produced through oxidation reactions.

Scientific Research Applications

Pomalidomide-5’-C4-azide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

Pomalidomide-5’-C4-azide exerts its effects primarily through its interaction with the E3 ligase cereblon. This interaction leads to the ubiquitination and subsequent degradation of target proteins, which is crucial for its immunomodulatory and antineoplastic activities. The azide group allows for further functionalization, enabling the compound to be used in various targeted therapies .

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: The parent compound of pomalidomide, known for its immunomodulatory properties.

    Lenalidomide: Another derivative of thalidomide with enhanced efficacy and reduced toxicity.

    Pomalidomide: The direct precursor to pomalidomide-5’-C4-azide, used in the treatment of multiple myeloma.

Uniqueness

Pomalidomide-5’-C4-azide stands out due to its azide functional group, which provides additional reactivity and versatility in chemical synthesis. This modification allows for the creation of novel compounds and materials that are not possible with its parent compounds .

Properties

Molecular Formula

C17H18N6O4

Molecular Weight

370.4 g/mol

IUPAC Name

5-(4-azidobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C17H18N6O4/c18-22-20-8-2-1-7-19-10-3-4-11-12(9-10)17(27)23(16(11)26)13-5-6-14(24)21-15(13)25/h3-4,9,13,19H,1-2,5-8H2,(H,21,24,25)

InChI Key

YNNJHBSXDTWQIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCN=[N+]=[N-]

Origin of Product

United States

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